2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole
Description
2-Chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole is a seven-membered bicyclic compound featuring a thiazole ring fused with a cycloheptane moiety. The thiazole core (a five-membered heterocycle containing sulfur and nitrogen) is pharmacologically significant, as derivatives often exhibit anti-inflammatory, antitumoral, and antiviral activities . The chlorine substituent at the 2-position enhances electrophilicity, making it a reactive intermediate for synthesizing bioactive molecules. Its cycloheptane ring introduces conformational flexibility, which can influence binding to biological targets .
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c9-8-10-6-4-2-1-3-5-7(6)11-8/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEIHGMOPYMKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26847-00-7 | |
| Record name | 2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Darzens Condensation for α-Chloro Epoxide Formation
The synthesis of tricyclic thiazole intermediates begins with a Darzens condensation between 3-chloroiodobenzene (25 ) and ethyl dichloroacetate in the presence of sodium ethoxide. This reaction generates an α-chloro epoxide, which undergoes nucleophilic attack by thioacetamide or thiourea to form 2-methylthiazole (27 ) or 2-aminothiazole (37 ) derivatives, respectively. Yields for this two-step sequence range from 30–60%, contingent on the base and solvent system. For instance, sodium ethoxide in dried ethanol outperforms potassium carbonate in tetrahydrofuran due to enhanced enolate formation.
Cyclization to Form the Cycloheptane Moiety
Cyclization of carboxylic acid derivatives (28 , 39 ) via acyl chloride intermediates produces tricyclic ketones (29 , 40 ). Treating 28 with oxalyl chloride yields the acyl chloride, which spontaneously cyclizes to 29 as a single regioisomer (confirmed by NMR at δ 132.5 ppm for the ketone carbon). Lithiation of protected uracil derivatives (30 , 31 ) followed by 1,2-addition to 29 or 40 affords tertiary alcohols (32 , 41 ), which undergo acid-mediated dehydration (e.g., trifluoroacetic acid at 140°C) to yield uracil-thiazole hybrids (33 , 42 ). Microwave irradiation in acetic acid/dioxane (1:1) optimizes this step, reducing reaction times from 72 h to 10 min.
Chlorination and Functional Group Interconversion
Direct Chlorination Using Thionyl Chloride
The patent literature describes chlorination of hydroxy precursors using thionyl chloride (SOCl) in ethyl acetate or carbon tetrachloride. For example, treating 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole with SOCl at 0–10°C yields 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole in 75.5% yield. NMR data (δ 3.33 ppm for N–CH) confirm successful methylation post-chlorination.
Nucleophilic Aromatic Substitution
Chlorine displacement at the 2-position of preformed thiazoles is achieved via nucleophilic aromatic substitution. Heating 43 with primary/secondary amines in dioxane under microwave irradiation (100°C, 4 h) installs amino groups, though aniline requires catalytic HCl for effective substitution. Conversely, Suzuki couplings with phenylboronic acid introduce aryl groups at the 2-position (e.g., 44 ).
Lawesson’s Reagent in Thione Formation
Conversion of Uracil to 4-Thiouracil
Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) converts uracil derivatives to 4-thiouracils. For instance, treating 34 with Lawesson’s reagent in refluxing toluene affords 6 in 40% yield. The thione group is confirmed by NMR (δ 188.4 ppm for C=S).
Tetrazole Functionalization
Coupling 4-thiouracil carboxylic acids (2 , 36 ) with 5-aminotetrazole using PyBroP activation yields tetrazole-carboxamide derivatives (3 , 5 ) in 49% yield. LC-MS data ( 388.1 [M+H]) and NMR (δ 9.39 ppm for NH) validate the products.
Experimental Optimization and Spectral Characterization
Reaction Condition Screening
Optimal conditions for key steps include:
Spectroscopic Validation
-
NMR : Compound 6 exhibits a singlet at δ 9.39 ppm (NH), doublets for aromatic protons (δ 7.70–6.91 ppm), and a methyl singlet at δ 2.72 ppm (S–CH).
-
NMR : The C=S carbon in 6 resonates at δ 188.4 ppm, while the thiazole C-2 appears at δ 151.1 ppm.
-
LC-MS : ESI+ spectra show [M+H] peaks at 388.1 for 6 and 388.1 for 5 .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Cyclohepta-Thiazoles
- 2-Bromo-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole (): The bromo analog shares the same bicyclic scaffold but replaces chlorine with bromine. This compound is listed as a commercial building block, suggesting utility in medicinal chemistry .
| Property | 2-Chloro Analog | 2-Bromo Analog |
|---|---|---|
| Molecular Weight | Not Provided | Not Provided |
| Reactivity | Higher | Lower |
| Synthetic Applications | Drug Intermediates | Similar |
Oxazole and Pyrazole Analogs
- Methyl 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylate (): Replaces the thiazole’s sulfur with oxygen, forming an oxazole. The ester group at position 3 adds polarity, which may improve solubility but reduce membrane permeability .
- 1-(4-Chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid ():
| Property | Thiazole Analog (Target) | Oxazole Analog | Pyrazole Analog |
|---|---|---|---|
| Aromaticity | High (S, N) | Moderate (O, N) | High (N, N) |
| Bioactivity | Broad (Antiviral, Anti-inflammatory) | Unreported | Enzyme Inhibition |
| Solubility | Moderate | High | Low (acid form) |
Thiazole vs. Thiazine Derivatives
- Thiazines (six-membered rings with sulfur and nitrogen) are less stable than thiazoles due to ring strain and weaker aromaticity. For example, pyrido[2,1-b][1,3]thiazines readily rearrange to thiazoles, highlighting the latter’s thermodynamic stability .
Heteroaryl Rings in Inhibitor Design
- In BCATm inhibitors, thiazole-containing analogs (e.g., 8h, 8i) showed moderately reduced potency compared to thiophene derivatives. This suggests that sulfur’s position and ring size critically influence enzyme interaction. Conversely, pyrazole analogs (e.g., 8j) exhibited significantly lower activity, emphasizing the thiazole’s unique electronic profile .
Key Research Findings
Synthetic Accessibility : Cyclohepta-thiazoles are synthesized via cyclization of bromoalkylthiopyrimidin-6-ones, with thiazoles forming more readily than thiazines .
Biological Relevance : Thiazole derivatives demonstrate antiviral and anti-inflammatory properties, while pyrazole/oxazole analogs are tailored for enzyme inhibition .
Stability : Thiazoles are more stable than thiazines, making them preferred scaffolds in drug design .
Biological Activity
2-Chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole is a heterocyclic compound notable for its unique structure, which includes both chlorine and sulfur atoms. This structural configuration may confer distinct biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- IUPAC Name : 2-chloro-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazole
- Molecular Formula : C8H10ClNS
- Molecular Weight : 187.69 g/mol
- CAS Number : 26847-00-7
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may interact with enzymes or receptors to modulate various biochemical pathways. The precise mechanisms and targets are still under investigation but could involve inhibition or activation processes crucial for therapeutic applications.
Anticancer Activity
Studies have demonstrated that compounds with similar heterocyclic structures exhibit significant anticancer properties. For instance, research on related thiazole derivatives has shown promising results in inhibiting tumor cell proliferation across various human cancer cell lines. These compounds often display micromolar to nanomolar GI50 values (the concentration required to inhibit cell growth by 50%) against tested cell lines .
Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of this compound. Inhibitors of acetylcholinesterase (AChE) are critical in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to thiazoles have shown excellent AChE inhibitory activity. For example, a study found that certain thiazole derivatives exhibited IC50 values as low as 2.7 µM against AChE .
Study 1: Anticancer Activity
A recent study evaluated the antiproliferative effects of a series of thiazole derivatives on human tumor cell lines. The results indicated that compounds with structural similarities to this compound consistently showed significant growth inhibition in vitro. The findings suggest that this compound may possess similar anticancer properties.
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 0.5 |
| Compound B | MCF-7 (Breast) | 0.9 |
| 2-Chloro-Cyclohepta Thiazole | TBD | TBD |
Study 2: Neuroprotective Activity
In another investigation focusing on neuroprotective effects against AChE activity, several thiazole derivatives were synthesized and tested for their inhibitory potential. The study highlighted the importance of structural modifications in enhancing AChE inhibition.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Compound X | 3.5 |
| Compound Y | 2.7 |
| 2-Chloro-Cyclohepta Thiazole | TBD |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves cyclization of precursors under controlled conditions. For example, analogous thiazole derivatives are synthesized via refluxing hydrazides in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours), followed by distillation and crystallization . Key parameters for optimization include:
- Solvent choice : Polar solvents enhance reaction rates but may require careful temperature control to avoid decomposition.
- Catalyst use : Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) can improve selectivity in cyclization steps .
- Purification : Recrystallization with water-ethanol mixtures yields higher purity (e.g., 65% yield reported for similar triazole derivatives) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-chloro-cyclohepta-thiazole derivatives?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the cycloheptathiazole core and substituent positions. For example, chemical shifts in the range δ 1.5–3.0 ppm often correspond to protons in the saturated cyclohepta ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, distinguishing between regioisomers (e.g., [M+H]+ peaks for CHNOS derivatives) .
- IR Spectroscopy : Stretching frequencies near 1600 cm indicate C=N bonds in the thiazole ring .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data for derivatives of 2-chloro-cyclohepta-thiazole?
Methodological Answer: Contradictions in spectral data often arise from:
- Solvent effects : Chemical shifts in NMR vary with deuterated solvents (e.g., DMSO-d vs. CDCl). Cross-referencing with databases (e.g., PubChem InChI keys) ensures consistency .
- Regioisomerism : Computational tools (e.g., DFT calculations) predict NMR shifts for different substitution patterns, aiding structural assignments .
- Impurity interference : Purity checks via HPLC (≥95% purity) and elemental analysis are essential before spectral interpretation .
Q. What mechanistic strategies are employed to study the reactivity of 2-chloro-cyclohepta-thiazole in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic studies : Monitoring reaction progress via TLC or in-situ IR spectroscopy under varying temperatures (e.g., 70–80°C) reveals rate dependencies on solvent polarity and nucleophile strength .
- Isotopic labeling : S-labeled thiazoles track sulfur participation in substitution pathways .
- Computational modeling : DFT simulations (e.g., using Gaussian) predict transition states and activation energies for SNAr (nucleophilic aromatic substitution) mechanisms .
Q. How can researchers design experiments to evaluate the biological activity of 2-chloro-cyclohepta-thiazole derivatives?
Methodological Answer:
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
- Targeted studies : Molecular docking (e.g., AutoDock Vina) identifies potential enzyme targets (e.g., Leishmania cysteine proteases) based on structural complementarity .
- Toxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) assess cytotoxicity before in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
